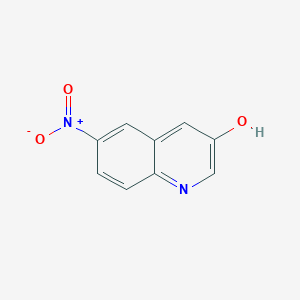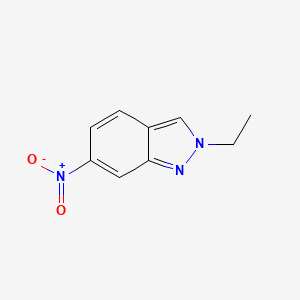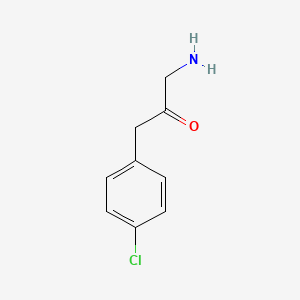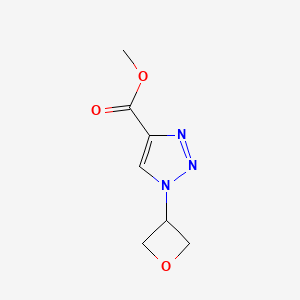
(2-Phenylpyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylpyridin-3-yl)methanamine is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a phenyl group attached to the second position of the pyridine ring and a methanamine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylpyridin-3-yl)methanamine typically involves the reaction of 2-phenylpyridine with formaldehyde and ammonia or an amine source. The reaction conditions often require a catalyst and are carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: (2-Phenylpyridin-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2-Phenylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (2-Phenylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
- (2-Phenylpyridin-4-yl)methanamine
- (3-Phenylpyridin-2-yl)methanamine
- (4-Phenylpyridin-2-yl)methanamine
Comparison: Compared to its analogs, (2-Phenylpyridin-3-yl)methanamine exhibits unique properties due to the specific positioning of the phenyl and methanamine groups. This positioning influences its reactivity, biological activity, and potential applications. For example, the compound’s ability to undergo specific substitution reactions may differ from its analogs, making it more suitable for certain synthetic pathways or biological studies.
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
(2-phenylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C12H12N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H,9,13H2 |
InChI Key |
NNJGJDHZJMTFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)










